BTK Inhibitory Potency: A Comparative View of Hexahydropyridoindole-Based Inhibitors in Patent US20240083900
The target compound, when elaborated to a final BTK inhibitor (Example 99 in patent US20240083900), shows an IC50 of 1 nM in a BTK in vitro enzymatic assay [1]. This is comparable to other highly optimized examples within the same patent series, such as Example 66 (IC50 < 1 nM) [2] and Example 79 (IC50 = 1.2 nM) [3]. This cluster of low-nanomolar activity demonstrates that the core scaffold, for which CAS 1251021-98-3 is the key N-Boc protected intermediate, provides a validated entry point into extremely potent BTK inhibitors.
| Evidence Dimension | Enzymatic BTK Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (as final drug-like derivative, Example 99) |
| Comparator Or Baseline | Example 66: IC50 < 1 nM; Example 79: IC50 = 1.2 nM (all from patent US20240083900) |
| Quantified Difference | Target compound is within the most potent tier of the disclosed series (1–1.2 nM). |
| Conditions | In vitro BTK enzymatic assay measuring compound inhibition of kinase activity. |
Why This Matters
For procurement decisions, this demonstrates that the target scaffold can be optimized to achieve single-digit nanomolar potency against a clinically validated cancer and autoimmune disease target.
- [1] BindingDB. monomerid=658441; Affinity Data: IC50 = 1 nM; Ligand US20240083900, Example 99. View Source
- [2] BindingDB. BDBM658428; Affinity Data: IC50 < 1 nM; Ligand US20240083900, Example 66. View Source
- [3] BindingDB. BDBM658433; Affinity Data: IC50 = 1.2 nM; Ligand US20240083900, Example 79. View Source
